

A Technical Guide to Commercially Available Zidovudine-d4 for Research Applications

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Compound of Interest

Compound Name: Zidovudine-d4

Cat. No.: B12371210

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available deuterated Zidovudine (**Zidovudine-d4**), a critical tool for bioanalytical and pharmacokinetic studies. This document outlines the compound's specifications, commercial sources, and its primary application as an internal standard in quantitative mass spectrometry assays. Detailed experimental protocols and data are provided to facilitate its use in a research setting.

Introduction to Zidovudine and its Deuterated Analog

Zidovudine (Azidothymidine or AZT) was the first nucleoside reverse transcriptase inhibitor (NRTI) approved for the treatment of HIV-1 infection. It is a synthetic thymidine analog that, upon intracellular phosphorylation to its active triphosphate form, inhibits the viral reverse transcriptase enzyme, leading to the termination of viral DNA chain elongation.

In research, particularly in pharmacokinetic and bioequivalence studies, stable isotope-labeled internal standards are essential for achieving accurate and precise quantification of the target analyte by mass spectrometry. **Zidovudine-d4**, in which four hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for Zidovudine. Its chemical behavior is nearly identical to the unlabeled drug, but its increased mass allows it to be distinguished by a mass spectrometer, correcting for variability in sample preparation and instrument response.

Commercial Availability and Specifications

Zidovudine-d4 is available from several specialized chemical suppliers that provide reference standards for research purposes. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm purity, isotopic enrichment, and other quality control parameters.

Table 1: Commercial Suppliers of **Zidovudine-d4**

Supplier	Product Name	Catalog Number (Example)	Website
Acanthus Research	Zidovudine-D4	ZID-16-002	acanthusresearch.com
MedChemExpress	Zidovudine-d4	HY-17413S	medchemexpress.com
Toronto Research Chemicals (TRC)	Zidovudine-d4	Z498502	trc-canada.com
Cayman Chemical	Zidovudine-d4	Consult Website	caymanchem.com

Note: Catalog numbers and availability are subject to change. Please consult the supplier's website for the most current information.

Table 2: General Product Specifications for **Zidovudine-d4**

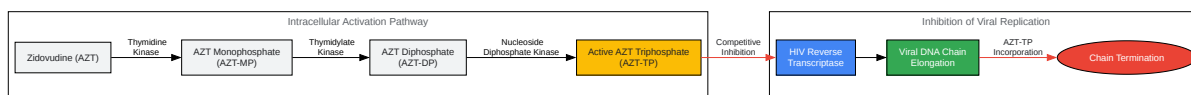
Parameter	Specification	Source
Chemical Name	3'-Azido-3'-deoxythymidine-d4	-
Synonyms	AZT-d4, ZDV-d4	[1]
Molecular Formula	C ₁₀ H ₉ D ₄ N ₅ O ₄	[1]
Molecular Weight	Approx. 271.27 g/mol	-
Purity (Chemical)	Typically ≥98%	-
Isotopic Enrichment	Typically ≥99% atom % D	Request from supplier
Appearance	White to off-white solid	-
Standard Unit Size	25 mg	[1]

Application in Bioanalysis: An Internal Standard for LC-MS/MS

The primary research application of **Zidovudine-d4** is as an internal standard (IS) for the sensitive and selective quantification of Zidovudine in biological matrices such as human plasma. The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly reliable data.

Zidovudine's Mechanism of Action

To understand the context of its measurement, it is useful to visualize the mechanism of action of Zidovudine. The drug acts as a prodrug that must be activated within the host cell.



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Caption: Intracellular activation of Zidovudine and its mechanism of HIV reverse transcriptase inhibition.

Experimental Protocols

The following is a representative, detailed protocol for the quantification of Zidovudine in human plasma using **Zidovudine-d4** as an internal standard, adapted from validated LC-MS/MS methodologies.

Materials and Reagents

- Zidovudine reference standard
- **Zidovudine-d4** (Internal Standard, IS)
- Human plasma (K₂EDTA)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic Acid (ACS grade)
- Oasis HLB Solid-Phase Extraction (SPE) cartridges (1 cc)
- Methanol (HPLC grade) for SPE conditioning

Preparation of Stock and Working Solutions

- Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Zidovudine and **Zidovudine-d4** in water to prepare 1 mg/mL stock solutions.
- Working Standard Solutions: Serially dilute the Zidovudine stock solution with a 50:50 water/acetonitrile mixture to prepare working solutions for the calibration curve (e.g., concentrations ranging from 10 ng/mL to 30,000 ng/mL).

- Internal Standard Working Solution (500 ng/mL): Dilute the **Zidovudine-d4** stock solution with water to a final concentration of 500 ng/mL.

Sample Preparation (Solid-Phase Extraction)

- Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
- Add 20 µL of the 500 ng/mL **Zidovudine-d4** internal standard working solution to all tubes (except blank matrix).
- Vortex briefly.
- Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Table 3: Liquid Chromatography Parameters

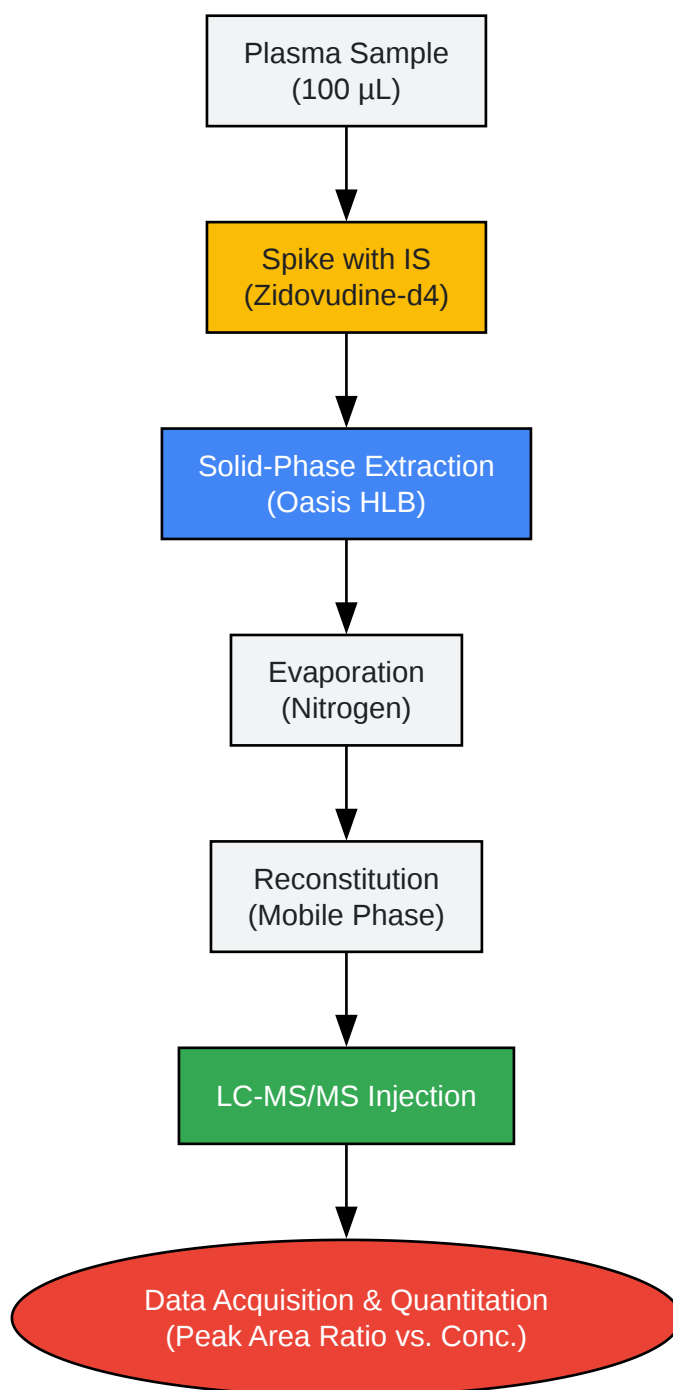
Parameter	Condition
HPLC System	Surveyor LC or equivalent
Analytical Column	Phenomenex Synergi Hydro-RP (2.0 x 150 mm, 4 µm)
Mobile Phase	15% Acetonitrile, 85% Water, 0.1% Acetic Acid (v/v/v)
Flow Rate	0.200 mL/min
Injection Volume	10 µL
Column Temperature	Ambient
Run Time	~5 minutes

Table 4: Mass Spectrometry Parameters

Parameter	Condition
Mass Spectrometer	Triple Quadrupole (e.g., Thermo Finnigan TSQ)
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Selected Reaction Monitoring (SRM)
Zidovudine Transition	Q1: 268.0 m/z -> Q3: 127.0 m/z
Zidovudine-d4 (IS) Transition	Q1: 271.0 m/z -> Q3: 130.0 m/z
Collision Gas	Argon

Bioanalytical Workflow Visualization

The entire process from sample receipt to final data analysis can be visualized as a clear workflow.



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Caption: Standard workflow for the quantification of Zidovudine in plasma using **Zidovudine-d4**.

Data and Performance Characteristics

A validated bioanalytical method using this protocol should exhibit excellent performance. The data below is representative of what can be achieved.

Table 5: Method Validation and Performance Data

Parameter	Typical Value
Linearity Range	1 - 3000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	$\leq 10\%$
Inter-day Precision (%CV)	$\leq 10\%$
Accuracy (% Deviation)	$\leq 8.3\%$
Mean Recovery (Zidovudine)	92.3%

Conclusion

Zidovudine-d4 is an indispensable tool for researchers requiring accurate quantification of Zidovudine in biological systems. Its commercial availability from reputable suppliers ensures that high-quality, reliable material is accessible for developing and validating robust bioanalytical methods. The detailed LC-MS/MS protocol provided in this guide serves as a comprehensive starting point for laboratories aiming to establish pharmacokinetic and other quantitative assays for this important antiretroviral agent.

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References

- 1. Zidovudine-D4 - Acanthus Research [acanthusresearch.com]

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